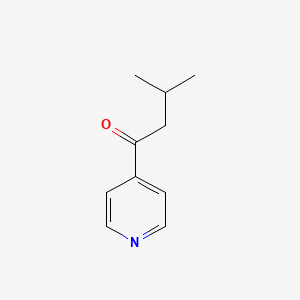

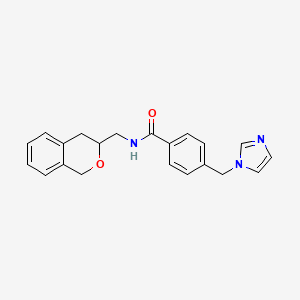

3-Methyl-1-(pyridin-4-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-1-(pyridin-4-yl)butan-1-one is a chemical entity that can be synthesized and studied for various properties and reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant to the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" discusses the stereoselective synthesis of a key intermediate for an antibiotic, which involves an asymmetric Michael addition and a stereoselective alkylation . Although this does not directly pertain to this compound, the synthetic strategies employed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques. The paper "A computational perspective on equilibrium geometry, vibrational spectra and electronic structure of antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione" provides a computational study on the structure and properties of a Mannich base, which includes vibrational analysis and NMR spectral analysis . These methods could be applied to determine the structure of this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the synthesis of related compounds. For example, the paper "Pyridine bases derived from 1-buten-3-ynes" describes the synthesis of pyridine bases through the condensation of substituted 1-buten-3-yne with ketones and ammonia . This suggests that this compound could potentially undergo similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for understanding their behavior and potential applications. The paper "Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones" examines a series of pyridinones, providing insights into their crystal structures and bonding through X-ray diffraction, mass spectrometry, and spectroscopic methods . These techniques could be used to study the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis of Complex Molecules

3-Methyl-1-(pyridin-4-yl)butan-1-one derivatives have been utilized as intermediates in the synthesis of complex molecules. For instance, condensation reactions involving this compound have led to the formation of compounds like 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its utility in the creation of functionally diverse molecules with various groups attached at the bridging carbon atom (Kuznetsov et al., 2010).

Study of Molecular Interactions

The compound has also been involved in studies focusing on molecular interactions such as through-bond and through-space effects. For example, its derivatives have been used in 1H NMR titration studies to investigate the hetero-association of pyridine with alkane diols, providing insights into the nature of molecular interactions (Lomas, 2011).

Material Chemistry and Coordination Compounds

In material chemistry, its derivatives have been used to form complex structures with metals, as seen in the case of [μ-1,2,3,4-Tetrakis(pyridin-4-yl)butane-κ2 N 1:N 4]bis[trimethyl(thiocyanato-κN)tin(IV)], indicating the compound’s role in forming coordination compounds with metals (Najafi et al., 2012).

Host-Guest Chemistry

The compound and its derivatives have found applications in host-guest chemistry. For instance, substituted 1,4-bis(pyridinium)butane derivatives have shown strong binding behavior with negatively charged carboxylatopillar[5]arene, leading to the formation of [2]pseudorotaxane geometries and highlighting its significance in the design of supramolecular structures (Li et al., 2011).

properties

IUPAC Name |

3-methyl-1-pyridin-4-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKATPYKOFUGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)